N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Phenoxyacetamide Intermediate: This involves the reaction of 4-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base like triethylamine to form 4-(chloroacetyl)phenol.
Introduction of the Sulfamoyl Group: The intermediate is then reacted with 2-phenylethylamine and sulfamoyl chloride to introduce the sulfamoyl group.
Cyclopropylation: Finally, the cyclopropyl group is introduced through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and sulfamoyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The phenoxyacetamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-(2-phenylethylamino)phenoxy]acetamide
- N-cyclopropyl-2-[4-(2-phenylethylthio)phenoxy]acetamide
Uniqueness
N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(21-16-6-7-16)14-25-17-8-10-18(11-9-17)26(23,24)20-13-12-15-4-2-1-3-5-15/h1-5,8-11,16,20H,6-7,12-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYZMBJABVNMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.